Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate
Overview
Description
“Methyl 2-(5-bromopyrimidin-2-yl)acetate” is a chemical compound with the CAS Number: 948594-80-7. It has a molecular weight of 231.05 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI Code for “Methyl 2-(5-bromopyrimidin-2-yl)acetate” is 1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(5-bromopyrimidin-2-yl)acetate” is a liquid at room temperature . It has a molecular weight of 231.05 .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Research on the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate highlights the methodological development for efficient access to these cores. The study demonstrates how 5-bromo-2-chloropyridine and its pyrimidine analogue can be functionalized for high-yielding routes, which may be relevant for the synthesis of Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate derivatives (Morgentin et al., 2009).
Structural and Vibrational Analysis
Another study focused on the synthesis and analysis of a mecarbinate derivative, highlighting the crystal structure and vibrational spectral studies. This research provides insight into the structural characteristics of compounds similar to this compound, which could be pertinent for understanding its physical and chemical properties (Luo et al., 2019).
Photophysical and Electrochemical Investigations
The role of ancillary ligands in color tuning of iridium tetrazolate complexes, incorporating pyrimidine derivatives such as 5-bromo-2-(1H-tetrazol-5-yl)pyridine, has been studied. This research could offer insights into the electrochemical and photophysical properties of compounds related to this compound, expanding its application in materials science (Stagni et al., 2008).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,8(13)14-3)7-11-4-6(10)5-12-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUCZVJMOXMYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185179 | |
Record name | 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1364718-88-6 | |
Record name | 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364718-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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